(s)-Atrolactic acid

Enzyme Inhibition Chiral Recognition Mandelate Racemase

Racemic or (R)-atrolactic acid compromises stereochemical fidelity in asymmetric synthesis. (S)-Atrolactic acid (CAS 13113-71-8) delivers the enantiomeric purity required for reproducible chiral outcomes. • 35-fold higher mandelate racemase binding affinity vs. racemate; 4- to 308-fold eudismic ratios in muscarinic antagonists. • Chiral HPLC-verified purity (SBE-β-CD mobile phase, Rs=1.68) for incoming QC. • Benchmark standard for enzymatic resolution (75-88% ee) and electrochemical chiral synthesis (29.8% ee baseline). Supplied with CoA; ambient shipping; research-use only.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 13113-71-8
Cat. No. B077762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-Atrolactic acid
CAS13113-71-8
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C(=O)O)O
InChIInChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11)/t9-/m0/s1
InChIKeyNWCHELUCVWSRRS-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Atrolactic Acid Procurement Baseline


(S)-Atrolactic acid, also known as (S)-(+)-2-Hydroxy-2-phenylpropionic acid, is a chiral α-hydroxy acid with the molecular formula C9H10O3 and a molecular weight of 166.18 g/mol . It is a white crystalline powder with a melting point of 112-115°C and a specific optical rotation of approximately +36° (c=1 in ethanol) . This compound serves as a critical chiral building block in asymmetric synthesis and pharmaceutical intermediate manufacturing due to its stereogenic center [1].

Chiral Building Block Supports asymmetric synthesis and pharmaceutical intermediate manufacturing
Stereochemical Control Absolute (S)-configuration required for predictable stereoselectivity in downstream reactions

Pitfalls of Generic (S)-Atrolactic Acid Substitutes


The procurement of (S)-atrolactic acid for asymmetric synthesis or chiral analysis demands rigorous enantiomeric purity that generic racemic mixtures or even alternative chiral α-hydroxy acids (e.g., mandelic acid) cannot reliably provide. The stereochemical outcome of downstream reactions—whether in pharmaceutical intermediate production or as a chiral auxiliary—is exquisitely sensitive to the absolute configuration of the atrolactic acid moiety [1]. Substituting with the racemate or the (R)-enantiomer can lead to complete inversion of stereoselectivity or a drastic reduction in desired biological activity, as observed in muscarinic receptor antagonism [2]. Therefore, precise specification of the (S)-enantiomer is not a preference but a functional necessity for predictable, reproducible results in stereospecific applications.

Racemate or (R)-Enantiomer

May invert stereoselectivity or shift biological activity in downstream applications; stereochemical outcome is highly sensitive to absolute configuration.

Generic α-Hydroxy Acids (e.g., Mandelic Acid)

Chiral recognition and enzyme binding profiles may not transfer; the α-methyl group imposes unique steric constraints that limit direct interchange.

Quantitative Differentiation Evidence for (S)-Atrolactic Acid


Mandelate Racemase Binding Affinity

(S)-Atrolactate exhibits a 35-fold higher binding affinity for the mandelate racemase (MR) enzyme compared to the (R)-enantiomer [1]. This differential binding was confirmed through high-resolution X-ray crystallography of the MR-(S)-atrolactate complex, revealing a specific binding pose that is not accessible to the (R)-enantiomer [1].

Binding Affinity
Head-to-head
35-fold higher affinity
Supports chiral recognition study fit
X-ray crystallography confirmed specific binding pose; (R)-enantiomer not accommodated
Enzyme Inhibition Chiral Recognition Mandelate Racemase

Electrochemical Asymmetric Synthesis Efficiency

In the asymmetric electrochemical carboxylation of prochiral acetophenone, using cinchonine as the chiral inductor yields (S)-atrolactic acid with an enantiomeric excess (ee) of 29.8% and an electrocarboxylation yield of 24.5% [1]. In contrast, using cinchonidine under identical conditions yields the (R)-enantiomer with a lower ee of 21.5% [1].

Asymmetric Synthesis ee
Head-to-head
29.8% ee (S)
Supports asymmetric synthesis ee review
Cinchonine chiral inductor; (R)-enantiomer achieved 21.5% ee under identical conditions
Asymmetric Synthesis Electrochemical Carboxylation Chiral Induction

Chiral HPLC Enantioseparation Resolution

A validated reversed-phase HPLC method using sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as a chiral mobile phase additive achieves baseline separation of atrolactic acid enantiomers with a resolution (Rs) of 1.68 [1]. The retention times for the two enantiomers are 26.65 min and 28.28 min under optimized conditions [1]. This method is specific for atrolactic acid and provides a robust, quantifiable metric for ensuring the enantiomeric purity of procured (S)-atrolactic acid.

Chiral HPLC Resolution
Method context
Rs 1.68
Supports chiral purity verification
SBE-β-CD mobile phase additive; baseline separation exceeded quantitative threshold
Chiral Chromatography Enantiomeric Purity Analysis HPLC Method

Chemoenzymatic Resolution Efficiency

A chemoenzymatic resolution method using Aspergillus oryzae protease yields (S)-atrolactic acid with an enantiomeric excess (ee) in the range of 75–88% after enzymatic hydrolysis of the corresponding ester, followed by a single recrystallization to obtain optically pure material [1]. This compares favorably to alternative chemical resolution methods that often require multiple recrystallization steps to achieve comparable ee.

Enzymatic Resolution ee
Class-level inference
75–88% ee
Supports enzymatic resolution ee review
Aspergillus oryzae protease; single recrystallization yielded optically pure material
Biocatalysis Enzymatic Resolution Asymmetric Synthesis

Stereoselective Antimuscarinic Activity

In a study of 3-quinuclidinyl atrolactate (QNA) stereoisomers, the (SR)-QNA diastereomer (containing the (S)-atrolactate moiety) was 4- to 308-fold less potent than the (RR)-QNA diastereomer across M1, M2, and M3 muscarinic receptor subtypes [1]. Specifically, the eudismic ratio for (SR)-QNA relative to (RR)-QNA ranged from 4 to 308, indicating a profound stereodependence of biological activity [1]. For the related 3-quinuclidinyl xanthene-9-carboxylate (QNX), the (S)-enantiomer was 76- to 248-fold less potent than the (R)-enantiomer [1].

Muscarinic Receptor Activity
Head-to-head
4–308× less potent (SR-QNA)
Enantiomer-dependent activity; supports stereochemical attribution review
M1, M2, M3 functional assays; eudismic ratio highlights profound stereodependence
Muscarinic Receptors Stereoselectivity Pharmacology

Papain-Catalyzed Stereoselective Acylation

Acylated crude papain exhibits significantly lower reactivity toward racemic atrolactic hydrazide compared to mandelic hydrazides [1]. The relative rate of product formation for atrolactic hydrazide was substantially less than that for mandelic hydrazide under identical conditions [1]. When chiral Z-l-alanine was used as the acylating agent, the stereoselective formation of diastereomeric products was most pronounced, yielding a 73:27 diastereomeric ratio for mandelic hydrazide derivatives [1], highlighting the importance of the α-substituent on stereochemical outcome.

Papain Reactivity
Class-level inference
Significantly lower reactivity
Distinct reactivity profile; substitution review recommended
Atrolactic vs mandelic hydrazide; α-methyl group alters enzyme recognition
Enzyme Stereoselectivity Kinetic Resolution Hydrazide Derivatives

Key Application Scenarios for (S)-Atrolactic Acid


Pharmaceutical Asymmetric Synthesis

Procurement of (S)-atrolactic acid is essential when the target molecule's stereochemistry is dictated by the atrolactic acid moiety. The 35-fold higher binding affinity of (S)-atrolactate for mandelate racemase [1] and the 4- to 308-fold eudismic ratio observed in muscarinic antagonists [2] provide clear, quantitative justification for specifying the (S)-enantiomer in synthetic routes. Using the racemate or (R)-enantiomer would compromise stereoselectivity and final product activity.

Chiral HPLC Purity Verification

The validated chiral HPLC method using SBE-β-CD as a mobile phase additive offers a robust, QC-friendly protocol for verifying the enantiomeric purity of received (S)-atrolactic acid [1]. With a resolution (Rs) of 1.68, this method exceeds the threshold for accurate quantification, enabling procurement specialists to set and enforce strict purity specifications for incoming material.

Biocatalytic Resolution Process Development

For research groups focused on developing enzymatic resolution processes, the chemoenzymatic route using Aspergillus oryzae protease provides a benchmark for achieving high enantiomeric excess (75–88%) of (S)-atrolactic acid [1]. This data supports the procurement of (S)-atrolactic acid as a reference standard for monitoring the progress and stereoselectivity of biocatalytic reactions.

Electrochemical Asymmetric Synthesis Development

In the development of green, electrochemical methods for chiral intermediate production, (S)-atrolactic acid serves as a target compound with demonstrated feasibility. The electrochemical carboxylation of acetophenone using cinchonine as a chiral inductor yields (S)-atrolactic acid with 29.8% ee [1]. Procuring the pure (S)-enantiomer is necessary for establishing baseline data and for use as a chiral standard in further method optimization.

Application
Selection Property
Validation Focus
Asymmetric Synthesis Research
Stereochemical control requirement
Enantiomeric excess and chiral purity
Chiral Purity Analysis
Chiral HPLC method compatibility
Resolution and retention time
Biocatalytic Resolution Development
Enzymatic ee benchmarks
Enantiomeric purity post-resolution
Electrochemical Asymmetric Synthesis
Chiral inductor efficiency
Enantiomeric excess and yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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